n-Butyl Ethyl Sulfide
Description
Chemical Identity and Nomenclature
This compound is systematically named 1-(ethylsulfanyl)butane under IUPAC nomenclature, reflecting its structure: a butyl chain (CH₂CH₂CH₂CH₃) connected to an ethyl group (CH₂CH₃) through a sulfur atom. Alternative designations include ethyl butyl sulfide and 3-thiaheptane, the latter highlighting its seven-atom chain with sulfur as the third atom. The compound’s molecular weight is 118.24 g/mol , with a density of 0.85 g/cm³ and a boiling point of 144–145°C .
Key identifiers include:
Structurally, the molecule exhibits a tetrahedral geometry around sulfur, with bond angles approximating 104.5° due to lone pair repulsion. Nuclear magnetic resonance (NMR) spectra confirm its structure: the ¹H NMR spectrum shows distinct signals for methylene protons adjacent to sulfur (δ 2.45–2.55 ppm) and terminal methyl groups (δ 0.85–1.05 ppm). Mass spectrometry reveals a molecular ion peak at m/z 118, with fragmentation patterns consistent with sulfide bond cleavage.
Historical Context and Discovery
The synthesis of this compound emerged alongside advancements in organosulfur chemistry during the mid-20th century. Early production methods involved nucleophilic substitution reactions, such as the treatment of butyl halides with ethyl thiols in alkaline media. A notable patent from 1998 describes its preparation via catalytic cleavage of tert-butyl sulfides using acidic catalysts like alumina or metal sulfides, yielding high-purity product.
While not as historically prominent as diethyl sulfide (a byproduct of ethanethiol production), this compound gained attention for its stability and utility in synthesizing sulfur-containing pharmaceuticals. Its commercial availability expanded in the 2000s, driven by demand from Asian chemical manufacturers like Zhejiang Jiuzhou Chem Co., which optimized large-scale synthesis using cost-effective catalysts.
Properties
IUPAC Name |
1-ethylsulfanylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S/c1-3-5-6-7-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIRSLHMKBUGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862340 | |
| Record name | 1-(Ethylsulfanyl)butane | |
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Molecular Weight |
118.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638-46-0, 5008-72-0 | |
| Record name | Butyl ethyl sulfide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638460 | |
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| Record name | 2-(Ethylthio)butane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl ethyl sulfide | |
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| Record name | 1-(Ethylsulfanyl)butane | |
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| Record name | 1-(ethylsulfanyl)butane | |
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| Record name | BUTYL ETHYL SULFIDE | |
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Preparation Methods
Direct Alkylation of Thiols with Alkyl Halides
One classical approach to synthesize alkyl sulfides like n-butyl ethyl sulfide is the nucleophilic substitution reaction between a thiol and an alkyl halide.
- Reaction: Ethyl mercaptan (ethyl thiol) reacts with 1-bromobutane or 1-chlorobutane under basic conditions to form this compound.
- Mechanism: This typically proceeds via an SN2 mechanism where the thiolate anion, generated by deprotonation of the thiol with a base such as sodium hydride or sodium hydroxide, attacks the alkyl halide.
- Conditions: Aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to facilitate the reaction.
- Advantages: Straightforward, high selectivity, and moderate to high yields.
- Limitations: Requires careful control to avoid over-alkylation or formation of disulfides.
Although this method is well-established for alkyl sulfide synthesis, specific detailed data for this compound preparation via this route are scarce in the provided literature.
Catalytic Coupling of Alkyl Sulfides
A more modern and industrially relevant method involves catalytic coupling reactions to form mixed alkyl sulfides.
- Process Overview: Dimethyl sulfide and diethyl sulfide can be reacted in the presence of a catalyst in a fixed-bed reactor to produce methyl ethyl sulfide and related compounds, including this compound analogs.
- Catalysts: Metal catalysts such as palladium or other transition metals supported on carriers.
- Reaction Conditions: Elevated temperatures (200-300°C) and controlled pressures (around 300 psig) are employed.
-
Parameter Range/Value Temperature (Top) 200-294°C Temperature (Middle) 139-309°C Temperature (Bottom) 29-304°C Pressure ~295-313 psig Conversion (%) 38.2 - 90.5 % Product Distribution (%) Dimethyl Sulfide (DMS): 49-68; Methyl Ethyl Sulfide (MES): 17-26; Diethyl Sulfide (DES): 2-12 Reaction Pathway: Ethanol and hydrogen sulfide react to form ethyl mercaptan and diethyl sulfide, which then undergo further catalytic transformation to yield this compound analogs.
- Advantages: High conversion rates and selectivity, continuous production capability.
- Reference: Data summarized from patent US10538488B2 detailing fixed-bed reactor systems for methyl ethyl sulfide synthesis.
Palladium-Catalyzed Coupling Using Triflates and Thiols
A laboratory-scale synthetic route involves palladium-catalyzed coupling of alkyl triflates with thiols.
- Example: Synthesis of n-butyl 4-chlorophenyl sulfide via palladium acetate catalysis in toluene solvent.
- Reaction Setup:
- Use of 4-chlorophenyl trifluoromethanesulfonate and 1-butanethiol.
- Catalyst: Palladium acetate with (R)-Tol-BINAP ligand.
- Base: Sodium bis(trimethylsilyl)amide.
- Conditions: Nitrogen atmosphere, temperature control between 21-28°C.
- Mechanism: Oxidative addition of triflate to Pd(0), transmetallation with thiolate, reductive elimination to yield sulfide.
- Relevance: While this example uses aryl triflates, the method is adaptable for alkyl triflates and thiols to produce alkyl alkyl sulfides like this compound.
- Advantages: High selectivity, mild conditions.
- Limitations: Requires expensive catalysts and ligands, sensitive to moisture and air.
- Reference: Detailed procedure from Chempedia synthesis of related sulfides.
Oxidation and Subsequent Reduction Routes
Though primarily used for sulfoxide and sulfone synthesis, controlled oxidation of sulfides followed by selective reduction can yield sulfides like this compound.
- Oxidation: Sulfides can be oxidized to sulfoxides or sulfones using reagents such as molecular bromine with hydrogen peroxide or cetyltrimethylammonium tribromide.
- Reduction: Subsequent reduction steps can regenerate sulfides with desired alkyl groups.
- Application: This method is more relevant for modifying sulfide functionality rather than initial synthesis.
- Reference: Review on oxidation of sulfides to sulfoxides and sulfones.
Summary Table of Preparation Methods
| Method | Key Reactants | Catalyst/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | Ethyl mercaptan + alkyl halide | Base (NaH, NaOH), aprotic solvent, RT | Simple, high selectivity | Over-alkylation risk |
| Catalytic coupling (fixed-bed) | Dimethyl sulfide + diethyl sulfide | Metal catalyst, 200-300°C, ~300 psig | High conversion, continuous | Requires high temp and pressure |
| Pd-catalyzed coupling | Alkyl triflate + thiol | Pd(OAc)2, (R)-Tol-BINAP, Na bis(trimethylsilyl)amide, N2 atmosphere, RT | Mild conditions, selective | Expensive catalyst, moisture sensitive |
| Oxidation-reduction | Sulfides + oxidants | Br2/H2O2, CTMATB | Functional group modification | Not primary synthesis route |
Detailed Research Findings and Notes
- The catalytic coupling method described in patent US10538488B2 demonstrates the industrial feasibility of producing mixed alkyl sulfides, including this compound, with conversions up to 90.5% under optimized conditions.
- Laboratory palladium-catalyzed coupling reactions provide a versatile synthetic tool for sulfide formation but are more suited for small-scale or specialty synthesis due to catalyst cost and sensitivity.
- Classical nucleophilic substitution remains a fundamental approach but requires careful reaction control to prevent side reactions.
- Oxidation methods are more applicable for downstream functionalization rather than initial sulfide synthesis.
- Physical properties such as boiling point (144-145°C), density (0.85 g/cm³), and safety data (flash point 144-145°C, hazard class 3) are consistent with typical alkyl sulfides and inform handling during synthesis.
Chemical Reactions Analysis
Types of Reactions
n-Butyl Ethyl Sulfide undergoes several types of chemical reactions, including:
Oxidation: When exposed to oxidizing agents, butyl ethyl sulfide can be converted to sulfoxides and sulfones.
Reduction: Reduction reactions can convert butyl ethyl sulfide back to the corresponding thiol and alkane.
Substitution: Nucleophilic substitution reactions can replace the sulfur atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides and strong bases are typically used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alkanes.
Substitution: Various substituted sulfides depending on the reagents used.
Scientific Research Applications
Biological Research
n-Butyl ethyl sulfide has been studied for its biological activity, particularly as an attractant for certain insects. Its specific odor profile makes it useful in ecological studies and pest management strategies. The compound's interaction with biological systems offers potential for developing new biopesticides or attractants in agricultural practices.
Chemical Synthesis
This compound serves as an intermediate in the synthesis of other chemicals. Its role as a building block in organic synthesis allows for the production of more complex molecules, which can be utilized in pharmaceuticals or agrochemicals.
Environmental Studies
Research has shown that this compound can be used to study odor thresholds and air quality assessments. Its detection in various environmental samples helps in understanding sulfur compound behavior and their impact on air quality.
Case Study 1: Insect Attractant Research
In a study examining the olfactory responses of various insect species, this compound was identified as a significant attractant. Researchers noted that its unique scent profile could be harnessed for developing effective traps or lures in pest management strategies.
Case Study 2: Environmental Monitoring
A project focused on air quality utilized this compound to measure odor thresholds using the triangle odor bag method. This research provided insights into the compound's behavior in different environmental conditions, aiding regulatory bodies in establishing odor control measures.
Mechanism of Action
The mechanism by which butyl ethyl sulfide exerts its effects involves the interaction of the sulfur atom with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom’s ability to form strong bonds with other elements makes it a versatile compound in various chemical reactions.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares n-Butyl Ethyl Sulfide with analogous sulfides, including diethyl sulfide, di-n-butyl sulfide, and n-butyl mercaptan:
Key Observations :
- Chain Length Effects : Increasing alkyl chain length (e.g., di-n-butyl sulfide vs. diethyl sulfide) correlates with higher molecular weight and boiling points due to enhanced van der Waals interactions.
- Reactivity : this compound’s mixed alkyl groups may confer unique reactivity in C–S bond-forming reactions compared to symmetric sulfides like diethyl or di-n-butyl sulfides .
Key Observations :
- Emission Trends : n-Butyl mercaptan exhibits higher emission levels in industrial processes compared to diethyl sulfide, likely due to its lower molecular weight and higher volatility .
- Safety Data : While di-n-butyl disulfide lacks GHS classification, this compound’s safety profile remains understudied, necessitating precautionary handling .
Biological Activity
n-Butyl ethyl sulfide (C6H14S) is an organic sulfur compound known for its distinctive odor and potential biological activities. This compound has garnered interest in various fields, including pharmacology and toxicology, due to its interactions with biological systems.
- Molecular Formula: C6H14S
- CAS Number: 638-46-0
- Structure: this compound consists of a butyl group and an ethyl group linked by a sulfur atom.
Antimicrobial Properties
Research indicates that this compound may exhibit antimicrobial properties. Similar compounds, such as disulfides and thiosulfinates, have demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis.
Table 1: Antibacterial Activity of Sulfur Compounds
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| S-ethyl propanethiosulfonate | 16 | Staphylococcus aureus |
| S-sec-butyl methanethiosulfonate | 4 | Vancomycin-intermediate S. aureus |
| This compound | TBD | TBD |
Note: MIC values for this compound are yet to be conclusively determined.
Occupational Exposure
A notable case study involved workers exposed to high concentrations of sulfur gases, including this compound. Symptoms reported included headaches and respiratory issues, indicating potential health risks associated with prolonged exposure .
Environmental Impact
In environmental studies, the presence of this compound in air samples has been linked to adverse health effects among nearby residents. The correlation between exposure levels and reported health complaints underscores the need for further research into the biological activity of this compound .
Research Findings
Recent studies have focused on the synthesis and characterization of sulfur compounds similar to this compound. These investigations aim to elucidate their biological mechanisms and potential therapeutic applications. For instance, research into thiosulfinate compounds has shown promise in developing novel antimicrobial agents .
Future Directions
Further research is warranted to explore the detailed biological activity of this compound, particularly its antimicrobial efficacy and toxicological profile. Investigating its mechanism of action could provide insights into its potential applications in pharmaceuticals and environmental safety.
Q & A
Q. What are the recommended synthesis methods for n-Butyl Ethyl Sulfide in laboratory settings?
Methodological Answer:
- Heterogeneous catalysis : Utilize alkyl halides (e.g., n-butyl bromide) and sodium sulfide in alcohol solutions under reflux. Ensure complete dissolution of sodium sulfide to facilitate extraction .
- Photocatalytic C–S bond formation : Employ visible-light photocatalysis with α,β-unsaturated esters (e.g., ethyl acrylate) and thiols in green solvents (e.g., ethyl acetate) under ambient conditions. Yields for sulfides and sulfoxides typically exceed 70% .
- Safety : Use traps with mercuric chloride to prevent sulfide loss during reflux and distilled petroleum ether for extraction .
Q. How can researchers optimize reaction conditions for sulfide formation?
Methodological Answer:
- Catalyst selection : Replace homogeneous acids (e.g., H₂SO₄) with ion-exchange resins to minimize side reactions and corrosion .
- Acid catalysis : For disproportionation reactions, use 0.05–0.3 M H₂SO₄ and monitor rate constants via second-order kinetics. Trace n-butyl sulfide (10⁻⁴ M) accelerates reactions by 3–5x .
- Solvent choice : Prefer ethyl acetate over ethers for extraction due to better compatibility with sulfide stability .
Q. What analytical techniques are critical for characterizing this compound purity and structure?
Methodological Answer:
- Chromatography : GC-MS or HPLC to assess purity, with retention indices cross-referenced against NIST Chemistry WebBook data .
- Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., δ ~2.5–3.0 ppm for S-bound CH₂ groups) .
- Thermodynamic data : Validate melting/boiling points and vapor pressure using NIST Standard Reference Database 69 .
Advanced Research Questions
Q. How does alkyl chain length influence stereoselectivity in sulfoxidation reactions catalyzed by human flavin-containing monooxygenases (FMOs)?
Methodological Answer:
- Enzyme specificity : FMO3 exhibits low stereoselectivity for methyl/ethyl sulfides but increasing (R)-sulfoxide preference for n-propyl/n-butyl analogs (Table 4, ).
- Experimental design : Use recombinant FMO isoforms with chiral HPLC to quantify enantiomeric excess. Compare kinetic parameters (Km, Vmax) across substrates .
- Data interpretation : Structural modeling (e.g., molecular docking) to rationalize steric effects on active-site interactions .
Q. What methodological approaches resolve contradictions in kinetic data for sulfide-catalyzed disproportionation reactions?
Methodological Answer:
- Controlled replication : Standardize H₂SO₄ concentration (0.05–0.3 M) and sulfide purity. Use triplicate runs to assess reproducibility .
- Error analysis : Quantify uncertainties from instrument calibration (e.g., UV-Vis spectrophotometry for rate measurements) .
- Comparative LCA : Apply attributional life cycle assessment (SimaPro 8.1.1, ILCD 2011) to evaluate coproduction vs. independent synthesis pathways, resolving discrepancies in environmental impact data .
Q. How can life cycle assessment (LCA) methodologies evaluate the environmental impact of this compound synthesis pathways?
Methodological Answer:
- Inventory compilation : Collect lab-scale data on solvent use, energy consumption, and waste generation. Supplement missing data with proxies from Ecoinvent 3.1 .
- Impact categories : Focus on acidification, eutrophication, and global warming potential. Coproduction routes reduce impacts by 20–30% via byproduct recycling .
- Sensitivity analysis : Test assumptions (e.g., catalyst lifetime) using Monte Carlo simulations to identify critical parameters .
Key Considerations for Researchers
- Reproducibility : Document synthesis protocols, catalyst batches, and instrument settings in supplementary materials .
- Ethical data use : Avoid commercial databases; prioritize peer-reviewed journals and NIST references .
- Advanced modeling : Combine experimental kinetics with DFT calculations or molecular docking to predict reaction mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
